molecular formula C14H13F4NO2 B15080244 2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

Cat. No.: B15080244
M. Wt: 303.25 g/mol
InChI Key: KMDRRNMWZJYKSS-UHFFFAOYSA-N
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Description

2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a synthetic organic compound with the molecular formula C14H13F4NO2 It is characterized by the presence of both fluoroethyl and trifluoromethyl groups attached to an indole moiety

Preparation Methods

The synthesis of 2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with 2-fluoroethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The presence of fluorine atoms may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of fluoroethyl and trifluoromethyl groups in this compound, which may confer distinct chemical and biological properties.

Biological Activity

2-Fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a fluorinated organic compound with the molecular formula C14H13F4NO2 and a CAS number of 184535-76-0. This compound is part of a class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds. The unique structural features of this compound suggest potential biological activities, particularly in pharmacology and agriculture.

Pharmacological Potential

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to the influence of fluorine on molecular interactions. For instance, fluorinated indoles have been studied for their potential as anti-cancer agents. The presence of trifluoromethyl groups and the indole moiety in the structure may enhance lipophilicity and bioavailability, which can lead to improved therapeutic effects.

Table 1: Biological Activities of Fluorinated Indoles

Compound NameActivity TypeReference
4-CF3-IAARoot formation promoter
Triazole analogsAnticancer activity
4-TrifluoromethylindoleGrowth regulator

Case Studies

  • Anticancer Activity : A study on fluorinated triazoles demonstrated significant anticancer properties against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 16.6 µM to 31.6 µM for different analogs, indicating potent activity against these cell lines .
  • Growth Regulation : In agricultural applications, fluorinated indoles such as 4-trifluoromethylindole-3-acetic acid have shown to promote root formation in plants more effectively than their non-fluorinated counterparts. This suggests that compounds like this compound could also serve as effective growth regulators in horticulture .

The biological activity of this compound can be attributed to its structural characteristics:

  • Fluorine Substitution : The introduction of fluorine atoms can enhance the compound's stability and reactivity within biological systems.
  • Indole Moiety : Indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer effects.

Properties

Molecular Formula

C14H13F4NO2

Molecular Weight

303.25 g/mol

IUPAC Name

2-fluoroethyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate

InChI

InChI=1S/C14H13F4NO2/c15-5-6-21-13(20)7-11(14(16,17)18)10-8-19-12-4-2-1-3-9(10)12/h1-4,8,11,19H,5-7H2

InChI Key

KMDRRNMWZJYKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)OCCF)C(F)(F)F

Origin of Product

United States

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